molecular formula C12H23N3O3 B12841709 Ethyl 4-(4-aminobutanamido)piperidine-1-carboxylate

Ethyl 4-(4-aminobutanamido)piperidine-1-carboxylate

Cat. No.: B12841709
M. Wt: 257.33 g/mol
InChI Key: MESSCAXUBUIPRC-UHFFFAOYSA-N
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Description

Ethyl 4-(4-aminobutanamido)piperidine-1-carboxylate is a synthetic organic compound with a complex structure. It is characterized by the presence of an ethyl ester group, a piperidine ring, and an aminobutanamido side chain. This compound is of interest in various fields, including medicinal chemistry and pharmaceutical research, due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-aminobutanamido)piperidine-1-carboxylate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

    Introduction of the Aminobutanamido Group: This step involves the reaction of the piperidine derivative with 4-aminobutanoic acid or its derivatives under amide bond-forming conditions.

    Esterification: The final step involves the esterification of the carboxyl group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for hydrogenation, automated systems for precise control of reaction parameters, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, Ethyl 4-(4-aminobutanamido)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used in the design of enzyme inhibitors or receptor ligands.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility makes it a valuable component in various chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-aminobutanamido)piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-aminopiperidine-1-carboxylate: Lacks the aminobutanamido group, making it less complex.

    4-(4-Aminobutanamido)piperidine-1-carboxylic acid: Similar structure but without the ethyl ester group.

    N-(4-Aminobutanoyl)piperidine-1-carboxylate: Another related compound with slight structural variations.

Uniqueness

Ethyl 4-(4-aminobutanamido)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features

Properties

Molecular Formula

C12H23N3O3

Molecular Weight

257.33 g/mol

IUPAC Name

ethyl 4-(4-aminobutanoylamino)piperidine-1-carboxylate

InChI

InChI=1S/C12H23N3O3/c1-2-18-12(17)15-8-5-10(6-9-15)14-11(16)4-3-7-13/h10H,2-9,13H2,1H3,(H,14,16)

InChI Key

MESSCAXUBUIPRC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)CCCN

Origin of Product

United States

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